molecular formula C17H22N4O4S B2524203 2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide CAS No. 2034288-81-6

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2524203
CAS No.: 2034288-81-6
M. Wt: 378.45
InChI Key: RODGBCCIGMCEHG-UHFFFAOYSA-N
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Description

2-methoxy-5-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activity and Drug Development

  • Hypoglycemic Activity

    One study explored the structure-activity relationships of benzoic acid derivatives, leading to the discovery of repaglinide, a significant therapeutic for type 2 diabetes, highlighting the compound's role in drug development for diabetes treatment (Grell et al., 1998).

  • Antimicrobial Activity

    Research on the synthesis and antimicrobial activity of new heterocycles based on pyrazole indicates the potential use of similar compounds in developing new antimicrobial agents, demonstrating their role in combating microbial resistance (El‐Emary et al., 2002).

  • Anti-inflammatory and Analgesic Agents

    Novel compounds derived from visnaginone and khellinone were synthesized and found to have significant anti-inflammatory and analgesic activities, suggesting their utility in creating new treatments for inflammatory diseases (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

  • Cannabinoid Receptor Interaction: A study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) with the CB1 cannabinoid receptor provided insights into the molecular interactions and the development of pharmacophore models for cannabinoid receptor ligands, facilitating the design of targeted therapies (Shim et al., 2002).

Gastrointestinal Motility

  • Serotonin 4 Receptor Agonist: Synthesis of benzamide derivatives as serotonin 4 receptor agonists for treating gastrointestinal disorders showcases the therapeutic potential of such compounds in enhancing gastrointestinal motility (Sonda et al., 2003).

Carbonic Anhydrase Inhibitory Activity

  • Cytotoxicity and Enzyme Inhibition: A series of polymethoxylated-pyrazoline benzene sulfonamides were synthesized and tested for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes, underscoring the potential of these compounds in cancer therapy and enzyme inhibition research (Kucukoglu et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.

Mode of Action

It’s known that similar compounds bind with high affinity to their targets , which could result in changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that this compound may affect multiple pathways.

Pharmacokinetics

Similar compounds have been found to have issues with cyp direct inhibition (di), which were resolved through modulation of lipophilicity . This suggests that the compound’s bioavailability may be influenced by its lipophilicity.

Result of Action

Similar compounds have been found to exhibit cytotoxic efficiency , suggesting that this compound may also have cytotoxic effects.

Action Environment

Stability under reasonably anticipated, short term transport conditions has been assessed for similar compounds , suggesting that this compound’s action may also be influenced by environmental conditions.

Properties

IUPAC Name

2-methoxy-5-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-9-7-15(19-20)12-4-3-8-21(11-12)26(23,24)13-5-6-16(25-2)14(10-13)17(18)22/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODGBCCIGMCEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.